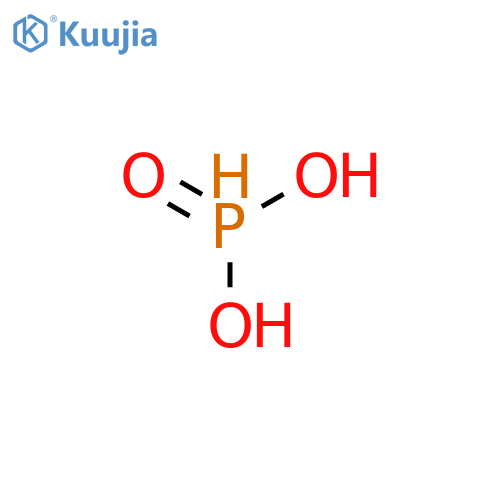Cas no 13598-36-2 (Phosphorous acid)

Phosphorous acid 化学的及び物理的性質
名前と識別子
-
- Phosphorous acid
- Phosphonic acid
- hydrogen phosphonate
- phosphorus(+3) trihydride cation trihydroxide
- Orthophosphorus
- orthophosphorus acid
- Phoenicol
- phosphorus acid
- rac-Phoenicol
- Orthophosphorous acid
- Phosphonsure
- AURORA KA-1076
- ORTHOPHOSPHOROUS
- Phospohorous acid
- O-PHOSPHOROUS ACID
- PhosphorousAcid>98%
- Phosphite aqueous solution
-
- MDL: MFCD00137258
- インチ: InChI=1S/H3O3P/c1-4(2)3/h4H,(H2,1,2,3)
- InChIKey: ABLZXFCXXLZCGV-UHFFFAOYSA-N
- ほほえんだ: OP(=O)O
計算された属性
- せいみつぶんしりょう: 81.98200
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 26.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 1
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 色と性状: 白や淡黄色の結晶、ニンニクの味、潮解しやすい。[1]
- 密度みつど: 1.651 g/mL at 25 °C(lit.)
- ゆうかいてん: 73 ºC
- ふってん: 200 ºC
- フラッシュポイント: 200°C
- すいようせい: 解体
- あんていせい: Stable. Incompatible with strong bases. Hygroscopic.
- PSA: 81.00000
- LogP: -0.63930
- 酸性度係数(pKa): pK1 1.29; pK2 6.74(at 25℃)
- かんど: Air Sensitive & Hygroscopic
- ようかいせい: 水とエタノールに可溶である。[6]
- マーカー: 14,7346
Phosphorous acid セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H302,H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2834 8/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 22-35
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:3
- RTECS番号:SZ6400000
-
危険物標識:

- TSCA:Yes
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:8
- セキュリティ用語:8
- リスク用語:R22; R35
- 危険レベル:8
- 包装グループ:III
Phosphorous acid 税関データ
- 税関コード:2811199090
- 税関データ:
中国税関コード:
2811199090
Phosphorous acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P359195-50000mg |
Phosphorous Acid |
13598-36-2 | 50g |
$85.00 | 2023-05-17 | ||
| abcr | AB205238-500 g |
Phosphorous acid, 97%; . |
13598-36-2 | 97% | 500 g |
€63.40 | 2023-07-20 | |
| BAI LING WEI Technology Co., Ltd. | 266364-500G |
Phosphorous acid, 98% |
13598-36-2 | 98% | 500G |
¥ 240 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 266364-1KG |
Phosphorous acid, 98% |
13598-36-2 | 98% | 1KG |
¥ 436 | 2022-04-26 | |
| TRC | P359195-250g |
Phosphorous Acid |
13598-36-2 | 250g |
$ 176.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61990-500g |
Phosphonic acid |
13598-36-2 | 500g |
¥48.0 | 2021-09-08 | ||
| TRC | P359195-100g |
Phosphorous Acid |
13598-36-2 | 100g |
$ 121.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04115-1L |
Phosphorous acid |
13598-36-2 | ≥50% | 1L |
736.75 | 2021-05-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61990-10kg |
Phosphonic acid |
13598-36-2 | 10kg |
¥618.0 | 2021-09-08 | ||
| abcr | AB118570-100 g |
Phosphorous acid, 98%; . |
13598-36-2 | 98% | 100 g |
€53.90 | 2023-07-20 |
Phosphorous acid サプライヤー
Phosphorous acid 関連文献
-
1. Organically pillared microporous zirconium phosphonatesAbraham Clearfield,Zhike Wang J. Chem. Soc. Dalton Trans. 2002 2937
-
H. Steininger,M. Schuster,K. D. Kreuer,A. Kaltbeitzel,B. Bing?l,W. H. Meyer,S. Schauff,G. Brunklaus,J. Maier,H. W. Spiess Phys. Chem. Chem. Phys. 2007 9 1764
-
Gary B. Hix,Vinton J. Carter,David S. Wragg,Russell E. Morris,Paul A. Wright J. Mater. Chem. 1999 9 179
-
4. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applicationsRemi Boissezon,Julien Muller,Vincent Beaugeard,Sophie Monge,Jean-Jacques Robin RSC Adv. 2014 4 35690
-
Adam D. Martin,Colin L. Raston Chem. Commun. 2011 47 9764
Phosphorous acidに関する追加情報
Phosphorous acid(CAS No. 13598-36-2)の特性と応用:持続可能な農業と産業への貢献
Phosphorous acid(CAS No. 13598-36-2)は、化学式H3PO3で表される無機化合物であり、リン酸塩の一種として広く認知されています。近年、有機農業や植物病害管理における役割が注目され、環境配慮型資材としての需要が高まっています。本化合物は、従来のリン酸系化合物とは異なる反応特性を持ち、酸化還元反応やキレート作用に優れることが特徴です。
農業分野では、Phosphorous acidが作物の免疫誘導を促進する効果が研究されています。特にフザリウム病や疫病に対する防除効果が報告され、農薬削減を目指す持続可能な栽培システムで活用されています。EUのFarm to Fork戦略や日本のみどりの食料システム戦略においても、化学農薬依存低減のソリューションとして関心を集めています。
工業用途では、13598-36-2が金属表面処理��難燃剤の前駆体として応用されます。特にアルミニウム合金の腐食抑制において、従来のクロム系処理剤に代わる環境調和型技術としての研究が進められています。2023年に発表された論文では、リサイクル可能なコーティング材への展開可能性が示唆され、サーキュラーエコノミー文脈での注目度が上昇しています。
化学的特性に関して、Phosphorous acidは二塩基性酸としての挙動を示し、pH調整剤としての機能も有します。この特性を活かし、バイオプラスチック製造工程での触媒利用や、化粧品安定化への応用研究が行われています。ただし、熱安定性に注意が必要で、適切な保管条件(遮光・低温)の確保が品質維持の鍵となります。
市場動向を分析すると、有機認証済み農薬需要の拡大に伴い、Phosphorous acid系製剤の世界市場は2022-2030年でCAGR5.8%成長が見込まれています。特にアジア太平洋地域では、水稲栽培における利用が急増しており、収量向上と環境負荷低減を両立するソリューションとして評価されています。日本国内では、特別栽培農産物の生産者が選択肢として採用するケースが増加傾向にあります。
最新の研究トピックとして、ナノフォーミュレーション技術を応用した吸収効率改善が挙げられます。2024年に発表された台湾の研究チームによる報告では、カーボンナノドットと複合化することで、従来比で葉面吸収率を40%向上させることに成功しています。この技術は、精密農業(Precision Agriculture)の文脈で重要な資材利用効率化に貢献すると期待されています。
安全性に関する最新知見では、OECDテストガイドラインに基づく生態毒性評価が進められています。ミツバチや土壌微生物への影響が比較的少ないことが複数の研究で確認されており、統合的病害管理(IPM)システムとの親和性の高さが指摘されています。ただし、水域への流出防止には依然注意が必要で、緩衝帯設置などのベストプラクティスが推奨されています。
今後の展望として、Phosphorous acid(13598-36-2)は気候変動適応型農業における重要なツールとして位置付けられつつあります。異常気象に伴う植物ストレス軽減効果や、リン酸固定されやすい土壌での栄養利用効率改善など、複合的なメリットが期待されています。産業用途でも、カーボンニュートラル達成に向けたグリーンケミストリー素材としての進化が予測されます。
13598-36-2 (Phosphorous acid) 関連製品
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)





